Citronellyl propionate

Description

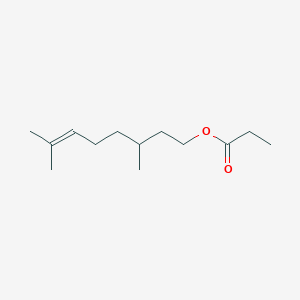

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPNTVRHTZDEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047187 | |

| Record name | Citronellyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/fruity-rosy odour | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol, most fixed oils; insoluble in water, 1 ml in 4 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.886 | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-14-0, 94086-40-5 | |

| Record name | Citronellyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R1092U7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Citronellyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl propionate (B1217596) (CAS No. 141-14-0) is an organic ester recognized for its characteristic fresh, fruity, and rose-like aroma.[1] This document provides a comprehensive overview of its chemical and physical properties, structural details, and relevant experimental protocols for its synthesis and characterization. This guide is intended to serve as a technical resource for professionals in research, scientific, and drug development fields who may utilize citronellyl propionate in their work.

Chemical Structure and Identification

This compound, systematically named 3,7-dimethyloct-6-en-1-yl propanoate, is the ester formed from the reaction of citronellol (B86348) and propionic acid.[2] Its structure is characterized by a monoterpenoid backbone derived from citronellol and a short-chain carboxylate group from propionic acid.

dot

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 141-14-0[3] |

| IUPAC Name | 3,7-dimethyloct-6-enyl propanoate[2] |

| Molecular Formula | C₁₃H₂₄O₂[3] |

| InChI | InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3[2] |

| InChIKey | POPNTVRHTZDEBW-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCC(=O)OCCC(C)CCC=C(C)C[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Weight | 212.33 g/mol [2] |

| Appearance | Colorless clear liquid[4] |

| Odor | Fresh, rose floral, with fruity sweet facets[5] |

| Boiling Point | 242 °C at 760 mmHg |

| Density | 0.877 - 0.886 g/cm³ at 25°C[3] |

| Refractive Index (n_D^20) | 1.4430 - 1.4490 at 20°C[3] |

| Vapor Pressure | 0.007747 mm Hg at 23°C[5] |

| Flash Point | >100 °C |

| Solubility | Insoluble in water; soluble in alcohol and oils. |

| logP (Octanol/Water) | 4.8[5] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound using an acid catalyst, adapted from standard Fischer esterification procedures. p-Toluenesulfonic acid is a commonly used catalyst for such reactions.[6][7][8][9][10]

Materials:

-

Citronellol

-

Propionic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add citronellol, a molar excess of propionic acid (e.g., 1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the toluene solvent using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

Characterization of this compound

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[11][12][13]

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL of a diluted sample in a suitable solvent (e.g., ethanol (B145695) or hexane).

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).[2][14][15]

NMR spectroscopy provides detailed information about the molecular structure of this compound.[2][14][16][17]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

Analysis:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more detailed structural elucidation. The HMBC spectrum is particularly useful for confirming the ester linkage by observing the correlation between the carbonyl carbon and the methylene (B1212753) protons of the citronellyl moiety.[14]

IR spectroscopy is used to identify the functional groups present in the molecule.[2][18][19]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

Expected Absorptions:

-

A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

Absorption bands in the region of 1200-1000 cm⁻¹ corresponding to the C-O stretching of the ester group.

-

Absorption bands around 2900-3000 cm⁻¹ corresponding to C-H stretching of the alkyl groups.

Logical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

dot

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound [ventos.com]

- 2. This compound | C13H24O2 | CID 8834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. berjeinc.com [berjeinc.com]

- 4. This compound, 141-14-0 [thegoodscentscompany.com]

- 5. iff.com [iff.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. scielo.org.za [scielo.org.za]

- 8. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. atlantis-press.com [atlantis-press.com]

- 11. leco.co.jp [leco.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 14. researchgate.net [researchgate.net]

- 15. Showing Compound this compound (FDB016233) - FooDB [foodb.ca]

- 16. hmdb.ca [hmdb.ca]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Citronellyl Propionate (CAS No. 141-14-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl propionate (B1217596), identified by the CAS number 141-14-0, is an organic ester formed from citronellol (B86348) and propionic acid.[1] It is a colorless liquid with a characteristic fruity-floral aroma, reminiscent of rose and citrus.[1] This compound is primarily utilized as a fragrance ingredient in perfumes, cosmetics, and various consumer products. It also finds application as a flavoring agent in the food industry. This guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and detailed protocols for its synthesis and analysis.

Chemical and Physical Properties

Citronellyl propionate possesses a range of physicochemical properties that are critical for its application and handling. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 141-14-0 | [1][2][3][4][5] |

| Molecular Formula | C13H24O2 | [2][4] |

| Molecular Weight | 212.33 g/mol | [2] |

| IUPAC Name | 3,7-dimethyloct-6-en-1-yl propanoate | |

| Appearance | Colorless liquid | [2] |

| Odor | Floral, green, waxy, fruity, rose | [2] |

| Boiling Point | 242 °C (lit.) | [2] |

| Density | 0.877 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.444 (lit.) | [2] |

| Flash Point | >230 °F | [2] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [2] |

| LogP | 4.81 | [2] |

Toxicological Data

The safety of this compound has been evaluated, and the available data indicate a low order of acute toxicity. The following table summarizes key toxicological endpoints.

| Test | Species | Route | Result | Reference |

| Acute Oral LD50 | Rat | Oral | > 5 g/kg | [2] |

| Acute Dermal LD50 | Rabbit | Dermal | > 5 g/kg | [2] |

Experimental Protocols

Enzymatic Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound using a lipase-catalyzed transesterification reaction. This method is favored for its mild reaction conditions and high selectivity.

Materials:

-

Citronellol

-

Vinyl propionate

-

Immobilized Lipase (B570770) B from Candida antarctica (Novozym® 435)

-

n-heptane (solvent)

-

3 Å Molecular Sieves

-

Orbital shaker

-

Conical flasks

Procedure:

-

Prepare a reaction mixture in a conical flask containing citronellol and vinyl propionate in a 1:1 molar ratio. The concentration of citronellol should be 100 mM in n-heptane.

-

Add 3 Å molecular sieves (10 mg) to the mixture to remove any water, which can inhibit the reaction.

-

Add 5 U of immobilized lipase Novozym® 435 per mL of the reaction mixture.

-

Place the flask in an orbital shaker set to 150 rpm and maintain the temperature at 70 °C.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion to this compound.

-

Upon completion of the reaction, the enzyme can be recovered by filtration for potential reuse. The product, this compound, can be purified from the reaction mixture by vacuum distillation.

Experimental Workflow for Enzymatic Synthesis

Caption: Enzymatic synthesis of this compound workflow.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. Its biological role is primarily understood in the context of its application as a fragrance and flavoring agent, with a low toxicity profile.

However, the "propionate" moiety is a well-known short-chain fatty acid (SCFA). In biological systems, SCFAs like propionate can act as signaling molecules, primarily through the activation of G-protein coupled receptors such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3. These receptors are involved in various physiological processes, including immune modulation and metabolic regulation. It is important to note that the biological activity of free propionate may not be directly applicable to this compound, as the ester linkage significantly alters the molecule's chemical properties and how it might interact with biological systems. Further research is required to elucidate any specific signaling roles of this compound.

Logical Relationship of Propionate Signaling

Caption: Potential signaling pathways of the propionate moiety.

References

The Occurrence of Citronellyl Propionate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl propionate (B1217596), a monoterpenoid ester recognized for its characteristic fresh, rosy, and fruity aroma, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. While widely synthesized chemically, its natural occurrence in plants is of significant interest for applications demanding natural ingredients and for bioprospecting new sources of this valuable molecule. This technical guide provides an in-depth overview of the known botanical sources of Citronellyl propionate, quantitative data on its abundance, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Sources and Quantitative Analysis

This compound has been identified as a volatile constituent in the essential oils of several plant species. The concentration of this ester can vary significantly depending on the plant species, cultivar, geographical location, harvest time, and the specific plant part analyzed. A summary of quantitative data from scientific literature is presented in Table 1.

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |

| Pelargonium graveolens (Rose-scented Geranium) | Geraniaceae | Leaves | 0.09 - 0.19 | [1] |

| Pelargonium graveolens (Bourbon type) | Geraniaceae | Leaves | ≤ 2.0 | [2] |

| Rosa damascena (Damask Rose) | Rosaceae | Flowers | 0.31 - 7.75 | [3] |

| Rosa damascena (Damask Rose) | Rosaceae | Flowers | 0.21 - 0.46 | [4] |

| Cestrum nocturnum (Night-blooming Jasmine) | Solanaceae | Flowers | 1.1 | [5] |

Table 1: Quantitative Data of this compound in Various Plant Species.

While Elettaria cardamomum (Cardamom) and Cryptomeria japonica (Japanese Cedar) have been anecdotally mentioned as potential sources, comprehensive quantitative studies confirming the presence and concentration of this compound in these species are limited in the reviewed literature.

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve the isolation of the essential oil followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds from plant materials.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Fresh or dried plant material (e.g., leaves, flowers) is placed in a round-bottom flask with a sufficient amount of distilled water.

-

The flask is heated to boil the water, and the resulting steam carries the volatile essential oils.

-

The steam and oil vapor mixture is condensed in a condenser.

-

The essential oil, being immiscible with water, separates and is collected in a calibrated tube.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer detector.

-

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for separating terpenoids.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a gradual increase (e.g., 3-5 °C/min) to a final temperature of around 240-280 °C, held for a final period.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40-500.

-

-

Identification and Quantification:

-

Identification of this compound is achieved by comparing its mass spectrum and retention time with that of a pure standard. The NIST library database can also be used for tentative identification.

-

Quantification is typically performed by calculating the relative peak area percentage of this compound in the total ion chromatogram. For more accurate quantification, an internal standard method can be employed.

-

Below is a DOT script for a logical workflow of the experimental protocol.

Figure 1: Experimental workflow for the extraction and quantification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpenoids, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthetic pathway are:

-

Formation of Geranyl Pyrophosphate (GPP): Geranyl pyrophosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl pyrophosphate (GPP).

-

Formation of Citronellol (B86348): GPP undergoes a series of enzymatic reactions, including reduction and isomerization, to yield citronellol. This process likely involves reductases and other modifying enzymes.

-

Esterification to this compound: The final step is the esterification of citronellol with a propionyl donor. This reaction is catalyzed by an alcohol acyltransferase (AAT), which utilizes propionyl-CoA as the acyl donor. While the specific AAT responsible for the synthesis of this compound has not been definitively identified, the mechanism is analogous to the formation of other monoterpene esters.

The following DOT script illustrates the proposed biosynthetic pathway.

Figure 2: Proposed biosynthetic pathway of this compound in plants.

Conclusion

This technical guide summarizes the current knowledge on the natural sources of this compound in plants. Pelargonium graveolens and Rosa damascena stand out as significant natural sources of this valuable monoterpenoid ester. The provided experimental protocols offer a standardized approach for the extraction and quantification of this compound, crucial for quality control and further research. The proposed biosynthetic pathway, while requiring further enzymatic characterization, provides a solid framework for metabolic engineering efforts aimed at enhancing the production of this compound in plants or microbial systems. Further research is warranted to explore a wider range of plant species for novel sources of this compound and to elucidate the specific enzymes and regulatory mechanisms governing its biosynthesis.

References

The Olfactory Profile of Citronellyl Propionate: A Technical Guide for Sensory Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory profile of Citronellyl propionate (B1217596), a widely used fragrance and flavor ingredient. The document outlines its key sensory characteristics, details the experimental methodologies for its evaluation, and illustrates the underlying biological pathways of its perception.

Olfactory and Physicochemical Properties

Citronellyl propionate is an ester recognized for its pleasant aromatic qualities. Its scent is consistently described as a combination of floral, fruity, and rosy notes, often with hints of tropical and citrus undertones.[] This multifaceted aroma makes it a versatile ingredient in the formulation of a wide array of consumer products, including fine fragrances, cosmetics, and personal care items.[2]

Quantitative Sensory and Physicochemical Data

The following table summarizes the key quantitative data for this compound, providing a baseline for its sensory and physical characteristics.

| Parameter | Value | Reference |

| Odor Type | Floral, Fruity, Rose, Tropical | [] |

| Odor Description | Fresh, rose floral, with fruity sweet facets. | [2] |

| Odor Threshold | 1.8 µg/L | [3] |

| CAS Number | 141-14-0 | [2] |

| Molecular Formula | C₁₃H₂₄O₂ | [2] |

| Molecular Weight | 212.33 g/mol | |

| Vapor Pressure | 0.007747 mm Hg @ 23° C | [2] |

| Log P | 4.8 | [2] |

Experimental Protocols for Sensory Analysis

The sensory evaluation of fragrance materials like this compound relies on standardized and well-controlled experimental protocols to ensure the reliability and validity of the results. The two primary methods employed are odor threshold determination and descriptive sensory analysis.

Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Its determination is a fundamental aspect of sensory analysis.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as ethanol (B145695) or diethyl phthalate. A series of dilutions in an odor-free medium (e.g., purified air or water) is then created, typically following a geometric progression (e.g., a factor of 2 or 3).

-

Panelist Selection: A panel of trained sensory assessors is selected. Panelists are typically screened for their olfactory acuity and ability to consistently detect and describe odors.

-

Presentation Method: The most common method for presenting the odorant to the panelists is through the use of an olfactometer. This instrument delivers a controlled flow of the diluted odorant and odor-free air to the panelist's nose. The "forced-choice" method is often employed, where the panelist is presented with two or more samples, only one of which contains the odorant, and is asked to identify the scented sample.

-

Ascending Concentration Series: The test begins with the presentation of the most diluted sample. The concentration is gradually increased in a stepwise manner until the panelist can reliably detect the presence of the odor.

-

Data Analysis: The individual threshold of each panelist is recorded as the concentration at which they correctly identify the scented sample a predetermined number of times (e.g., two consecutive correct identifications). The group's odor threshold is then calculated, often as the geometric mean of the individual thresholds.

Descriptive Sensory Analysis

Descriptive sensory analysis provides a detailed characterization of the olfactory profile of a substance.

Methodology:

-

Panelist Training: A panel of highly trained and experienced sensory assessors is utilized. These panelists are proficient in recognizing and quantifying a wide range of odor attributes.

-

Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms that accurately characterize the aroma of this compound. This may include terms like "rose," "fruity," "citrus," "waxy," and "green."

-

Sample Evaluation: Samples of this compound, typically diluted to a standardized concentration, are presented to the panelists on smelling strips or via an olfactometer.

-

Intensity Rating: Panelists rate the intensity of each descriptive attribute using a labeled magnitude scale (e.g., a scale from 0 to 100, where 0 is "not perceptible" and 100 is "extremely strong").

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile of the ingredient. This profile can be visualized using tools such as a spider plot, providing a comprehensive representation of the material's odor characteristics.

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal cavity. This initiates a cascade of biochemical events that ultimately leads to the transmission of a neural signal to the brain.

Caption: Olfactory signal transduction pathway initiated by an odorant.

Conclusion

This technical guide has provided a comprehensive overview of the olfactory profile of this compound, intended to support the work of researchers, scientists, and drug development professionals. The data and methodologies presented offer a robust framework for the sensory analysis of this important fragrance ingredient. A thorough understanding of its sensory characteristics and the biological mechanisms of its perception is crucial for its effective application in product development and for further research into the complexities of olfaction.

References

A Technical Guide to the Solubility of Citronellyl Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of citronellyl propionate (B1217596), a widely used fragrance and flavoring agent, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of pharmaceuticals, cosmetics, and food science, where understanding the solubility of such compounds is crucial for formulation and application.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute (in this case, citronellyl propionate) to dissolve in a solvent to form a homogeneous solution. This property is influenced by several factors, including the chemical structure of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a key concept, suggesting that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, an ester with a significant hydrocarbon chain, is a relatively nonpolar molecule.

Quantitative Solubility Data

| Solvent | Formula | Type | Solubility of this compound | Citation |

| Water | H₂O | Polar Protic | Insoluble (Estimated at 1.832 mg/L @ 25°C) | [1][2] |

| Ethanol (80% aq.) | C₂H₅OH | Polar Protic | Soluble (1 mL in 4 mL of solvent gives a clear solution) | [3] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | [3][][5] |

| Methanol | CH₃OH | Polar Protic | Soluble (Implied by general solubility in alcohols) | [3][][5] |

| Isopropanol | C₃H₈O | Polar Protic | Soluble (Implied by general solubility in alcohols) | [3][][5] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (General observation for similar esters) | [5] |

| Fixed Oils | N/A | Nonpolar | Miscible | [1][3] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. "Soluble" indicates that a significant amount of solute can be dissolved in the solvent, though not necessarily in all proportions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the visual determination of a clear solution.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone)

-

Calibrated positive displacement pipettes or microsyringes

-

Glass vials with screw caps (B75204) (e.g., 10 mL)

-

Vortex mixer

-

Water bath or incubator for temperature control

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring all solutions and the experimental setup to the desired temperature (e.g., 25°C).

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the selected organic solvent into a glass vial.

-

Solute Addition: Using a calibrated pipette or microsyringe, add a small, known volume (e.g., 10 µL) of this compound to the vial containing the solvent.

-

Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a dark background for any signs of cloudiness, turbidity, or the presence of undissolved droplets. A completely clear and homogeneous solution indicates that the this compound has dissolved.

-

Incremental Addition: If the solution is clear, continue to add small, known increments of this compound, vortexing and observing after each addition.

-

Saturation Point: The point at which the solution remains cloudy or shows undissolved droplets even after vigorous mixing is considered the saturation point.

-

Quantification: Record the total volume of this compound added to reach the saturation point. The solubility can then be expressed in terms of volume/volume (v/v) or converted to mass/volume (g/mL) using the density of this compound (approximately 0.88 g/mL).

-

Replicates: For improved accuracy, the experiment should be performed in triplicate.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Thermochemical Properties of Citronellyl Propionate: A Technical Guide

Introduction

Physicochemical Properties of Citronellyl Propionate (B1217596)

A summary of the available physical and chemical properties for citronellyl propionate is presented below. It is important to note the general scarcity of experimentally determined thermochemical data for many carboxylic esters in publicly accessible literature.[3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₂ | [1][4][5][6][7] |

| Molecular Weight | 212.33 g/mol | [4][6][7] |

| IUPAC Name | 3,7-dimethyloct-6-enyl propanoate | [4] |

| CAS Number | 141-14-0 | [1][4][5][6][7][8] |

| Boiling Point | 242 °C (lit.) | [6][7][8][9][10] |

| Density | 0.877 g/mL at 25 °C (lit.) | [8][9] |

| Refractive Index | n20/D 1.444 (lit.) | [8][9] |

| Vapor Pressure | 0.007747 mm Hg @ 23° C | [11] |

| Flash Point | >117°C | [10] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [7][12] |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining key thermochemical properties of organic esters like this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like esters, it is typically determined using combustion calorimetry.

Methodology: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Oxygenation: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature change of the calorimeter system is recorded until it reaches a steady state.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

-

Correction Factors: Corrections are applied for the heat of ignition and the formation of nitric acid from any residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

A complementary method for determining the enthalpy of vaporization, which is necessary to calculate the gas-phase enthalpy of formation from the liquid-phase value, is the transpiration method.[13][14] This involves measuring the temperature dependence of the vapor pressure.

Heat Capacity (Cp)

The specific heat capacity of this compound can be determined using differential scanning calorimetry (DSC).

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is subjected to a precise temperature program, which includes an isothermal segment, a linear heating segment, and another isothermal segment.

-

Heat Flow Measurement: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the program.

-

Data Analysis: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard reference material (e.g., sapphire) under the same conditions.

Entropy (S°) and Gibbs Free Energy of Formation (ΔfG°)

The standard entropy and Gibbs free energy of formation are typically not measured directly but are calculated from other experimentally determined thermodynamic properties.

Methodology: Calculation from Spectroscopic and Calorimetric Data

-

Low-Temperature Heat Capacity: The heat capacity of the substance is measured from near absolute zero (0 K) up to the desired temperature (e.g., 298.15 K) using adiabatic calorimetry.

-

Entropy Calculation: The standard entropy (S°) is calculated by integrating the heat capacity data (Cp/T) with respect to temperature from 0 K to the target temperature. Any phase transitions (e.g., melting, boiling) must be accounted for by adding the entropy of transition (ΔH_transition / T_transition).

-

Gibbs Free Energy of Formation Calculation: The standard Gibbs free energy of formation (ΔfG°) at a given temperature (T) can be calculated using the following equation, provided the standard enthalpy of formation (ΔfH°) and the standard absolute entropies (S°) of the compound and its constituent elements in their standard states are known:

ΔfG° = ΔfH° - TΔfS°

where ΔfS° is the standard entropy of formation.

Visualizations

Experimental Workflow for Determining Enthalpy of Formation

References

- 1. CAS 141-14-0: this compound | CymitQuimica [cymitquimica.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C13H24O2 | CID 8834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Octen-1-ol, 3,7-dimethyl-, propanoate [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. This compound | CAS#:141-14-0 | Chemsrc [chemsrc.com]

- 9. chemwhat.com [chemwhat.com]

- 10. aurochemicals.com [aurochemicals.com]

- 11. iff.com [iff.com]

- 12. This compound, 141-14-0 [thegoodscentscompany.com]

- 13. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of Citronellyl Propionate: A Technical Guide

Introduction

Citronellyl propionate (B1217596) (CAS No. 141-14-0) is a fatty acid ester with the molecular formula C13H24O2.[1][2] It is recognized for its characteristic rosy odor and is utilized as a flavoring and fragrance agent.[1][3] This technical guide provides a comprehensive overview of the spectroscopic data for citronellyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented to aid researchers and scientists in the fields of chemistry and drug development.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For esters like this compound, ¹H NMR provides information on the different proton environments, while ¹³C NMR helps in identifying the number and type of carbon atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is consistent with its structure, showing characteristic signals for the protons in both the citronellyl and propionate moieties.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.09 | t | 1H | C=CH |

| 4.08 | t | 2H | O-CH₂ |

| 2.29 | q | 2H | O=C-CH₂ |

| 1.99 | m | 2H | CH₂-C=C |

| 1.68 | s | 3H | C=C-CH₃ |

| 1.60 | s | 3H | C=C-CH₃ |

| 1.55-1.65 | m | 2H | CH₂-CH |

| 1.14-1.42 | m | 3H | CH₂-CH₂, CH |

| 1.13 | t | 3H | CH₂-CH₃ |

| 0.90 | d | 3H | CH-CH₃ |

Note: Data compiled from publicly available spectra. Actual chemical shifts may vary slightly depending on the solvent and instrument.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides further confirmation of the structure of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 174.4 | C=O |

| 131.4 | (CH₃)₂C=C |

| 124.7 | C=CH |

| 62.9 | O-CH₂ |

| 39.8 | CH₂ |

| 37.0 | CH₂ |

| 29.5 | CH |

| 27.7 | CH₂ |

| 25.7 | CH₃ |

| 19.4 | CH₃ |

| 17.6 | CH₃ |

| 9.2 | CH₃ |

Note: Data sourced from public spectral databases.[1] Assignments are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the carbon-carbon double bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2855 | Strong | C-H stretch (alkane) |

| 1735-1750 | Strong | C=O stretch (ester)[5] |

| 1460 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

| 1175 | Strong | C-O stretch (ester) |

Note: This is a summary of expected characteristic peaks for an aliphatic ester.[5] Specific peak positions can be found on spectral databases like SpectraBase.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[1]

| m/z | Relative Intensity | Possible Fragment |

| 69 | 99.99 | [C₅H₉]⁺ |

| 81 | 99.71 | [C₆H₉]⁺ |

| 95 | 91.32 | [C₇H₁₁]⁺ |

| 57 | 90.17 | [C₄H₉]⁺ or [C₂H₅CO]⁺ |

| 41 | 85.19 | [C₃H₅]⁺ |

Note: Fragmentation data is sourced from the Human Metabolome Database and MassBank.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

This protocol is applicable for obtaining both ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[7]

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[7][8]

-

Ensure the sample is completely dissolved. Gentle vortexing can aid dissolution.[7]

-

If any solid particles are present, filter the solution through a pipette with a glass wool plug into a clean NMR tube.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

-

-

Instrument Setup :

-

Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.[7]

-

-

Data Acquisition :

-

¹H NMR : Utilize a standard single-pulse experiment. For accurate integration, especially in quantitative analysis, use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.[7]

-

¹³C NMR : Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.[7]

-

IR Spectroscopy Protocol (Neat Liquid)

As this compound is a liquid at room temperature, it can be analyzed directly as a thin film.[9]

-

Sample Preparation :

-

Data Acquisition :

-

Cleaning :

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and store them in a desiccator.[9][11]

-

Mass Spectrometry Protocol (GC-MS)

This protocol is suitable for the analysis of volatile compounds like this compound.[13]

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate (B1210297) or hexane).[14]

-

-

GC-MS System Setup :

-

Injector : Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).[15]

-

GC Column : Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Oven Temperature Program : Start at a low temperature (e.g., 50 °C) and gradually increase to a higher temperature (e.g., 250 °C) to ensure separation of components. A typical program might be: hold at 50 °C for 3 minutes, then ramp up to 250 °C at a rate of 8 °C/min.[15]

-

Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1 mL/min).[15]

-

MS Detector : The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[15] The transfer line from the GC to the MS should be heated (e.g., 240 °C).[15]

-

-

Data Acquisition and Analysis :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The separated components eluting from the GC column will enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum for each component is recorded.

-

The obtained mass spectra can be compared with spectral libraries (e.g., NIST) for compound identification.[15]

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C13H24O2 | CID 8834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound, 141-14-0 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. ursinus.edu [ursinus.edu]

- 13. Volatile Compounds | Springer Nature Experiments [experiments.springernature.com]

- 14. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.8. Volatile Compounds [bio-protocol.org]

A Technical Guide to the Biological Activity of Citronellyl Propionate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl propionate (B1217596), a monoterpenoid ester, and its derivatives are emerging as compounds of significant interest across various scientific disciplines, notably in fragrance, flavor, and increasingly, in therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of citronellyl propionate and related compounds. It consolidates available quantitative data on their antimicrobial, anti-inflammatory, and insect-repellent properties. Detailed experimental methodologies for key assays are presented to facilitate reproducibility and further investigation. Furthermore, this guide illustrates the known signaling pathways associated with the parent molecules, citronellol (B86348) and propionic acid, offering insights into the potential mechanisms of action for their esterified derivatives.

Introduction

This compound (3,7-dimethyloct-6-en-1-yl propanoate) is an organic ester formed from the reaction of citronellol and propionic acid. While traditionally utilized in the food and cosmetic industries for its pleasant fruity-floral aroma, recent scientific inquiry has begun to explore its broader biological potential. This interest is largely predicated on the known bioactivities of its constituent moieties: citronellol, a monoterpene alcohol with established anti-inflammatory, antimicrobial, and insect-repellent effects, and propionic acid, a short-chain fatty acid with potent antifungal properties. This guide synthesizes the available data on this compound and its structural analogs, providing a foundational resource for researchers in drug discovery and development.

Biological Activities: Quantitative Data

Direct quantitative data on the biological activities of this compound is limited in the current body of scientific literature. However, by examining its parent compounds and closely related esters, a strong inference of its potential efficacy can be drawn. The following tables summarize the available quantitative data for citronellol, citronella oil, and other relevant derivatives.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of this compound can be inferred from studies on citronellol, citronella oil, and the mechanism of propionic acid.

| Compound/Oil | Test Organism | Assay Type | Result (MIC/MFC) | Reference |

| Citronellol | Trichophyton rubrum (14 strains) | Broth Microdilution | MIC: 8 - 1024 µg/mL | [1] |

| Citronella Oil | Candida albicans | Microdilution | MIC/MFC: 0.5 mg/mL | [2] |

| Citronellal (B1669106) | Candida albicans (clinical isolates) | Broth Microdilution | MIC: 64 - 256 µg/mL; MFC: 64 - 256 µg/mL | [3] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is primarily extrapolated from studies on citronellol. The IC50 values for related geranyl esters in anticancer assays are included to illustrate the effect of esterification on biological activity, though this is an indirect comparison.

| Compound | Assay Type | Cell Line/Model | Result (IC50) | Reference |

| β-Citronellol | DPPH radical scavenging | - | 82.43 µg/mL | [4] |

| Geranyl Butyrate | MTT Assay (Anticancer) | Murine Leukemia (P388) cells | 22.34 - 32.29 µg/mL | [5] |

| Geranyl Caproate | MTT Assay (Anticancer) | Murine Leukemia (P388) cells | 22.34 - 32.29 µg/mL | [5] |

IC50: Half-maximal Inhibitory Concentration

Insect Repellent Activity

The insect repellent properties of this compound are suggested by data from citronella oil and its derivatives.

| Compound/Formulation | Mosquito Species | Assay Type | Result (% Repellency/Protection Time) | Reference |

| Citronella Oil Diffuser (100%) | Mixed species | Indoor diffuser | 68% repellency | [6] |

| Citronellal Derivatives (5% mixture) | Aedes albopictus | Field trial | 99.0% initial protection; >90% for 3.5 hours | [7] |

| Geraniol (B1671447) Diffuser (100%) | Mixed species | Indoor diffuser | 97% repellency | [6] |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

Synthesis of this compound (Lipase-Catalyzed)

This protocol describes a common and environmentally friendly method for synthesizing this compound.

Materials:

-

Citronellol

-

Propionic acid or vinyl propionate (acyl donor)

-

Immobilized lipase (B570770) (e.g., Novozym® 435)

-

Organic solvent (e.g., heptane)

-

Shaking incubator or magnetic stirrer with heating

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Prepare a reaction mixture containing citronellol and the acyl donor in a 1:1 molar ratio in heptane.

-

Add the immobilized lipase to the mixture. A typical enzyme concentration is 5 U/mL.

-

Incubate the reaction at a controlled temperature (e.g., 70°C) with constant agitation (e.g., 150 rpm).[8]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of citronellol to this compound using GC-MS.[9]

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.[8]

-

The final product can be purified from the solvent and any remaining reactants by vacuum distillation or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or visual assessment

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity.

Materials:

-

Test compound (this compound)

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of this compound in a suitable solvent.

-

Prepare a reaction mixture containing the test compound and a solution of BSA in PBS.

-

A control group is prepared with the solvent and BSA solution.

-

Incubate the mixtures at a temperature that induces protein denaturation (e.g., 72°C) for a specific time (e.g., 5 minutes).

-

After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

-

The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with the control.[11] A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.[11]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, insights can be gained from the known mechanisms of its parent molecules.

Anti-inflammatory Pathway of Citronellol

Citronellol has been shown to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In an inflammatory state, signaling molecules trigger the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α and interleukins.[12][13] Studies have demonstrated that citronellol can downregulate the expression of NF-κB, thereby inhibiting this inflammatory cascade.[12][13]

References

- 1. Antifungal activity of geraniol and citronellol, two monoterpenes alcohols, against Trichophyton rubrum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Hydro-Ethanolic Leaf and Bark Extracts of Psychotria densinervia (K. Krause) Verdc - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of citronellol on NF-kB inflammatory signaling molecules in chemical carcinogen-induced mammary cancer in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Citronellyl propionate discovery and historical context in phytochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl propionate (B1217596), a monoterpenoid ester, holds a significant place in the realm of phytochemistry, contributing to the characteristic aroma of various essential oils and finding applications in the flavor, fragrance, and pharmaceutical industries. This technical guide delves into the discovery and historical context of citronellyl propionate, its natural occurrence, and the evolution of its analysis and synthesis. Detailed experimental protocols for its isolation and characterization, alongside a historical synthesis method, are provided. Quantitative data on its prevalence in key botanical sources are summarized, and its biosynthetic pathway is visually represented to provide a comprehensive understanding for researchers and professionals in drug development and related scientific fields.

Introduction: The Aromatic World of Terpenoid Esters

The study of plant-derived compounds, or phytochemistry, has a rich history intertwined with the discovery of molecules that have shaped human health, nutrition, and sensory experiences. Among these, terpenoids represent one of the largest and most diverse classes of natural products. This compound (C₁₃H₂₄O₂) is a notable member of this family, an ester formed from the monoterpene alcohol citronellol (B86348) and propionic acid. Its presence in various essential oils contributes to their complex and often desirable fragrances. This guide explores the scientific journey of this compound, from its likely discovery in the context of early essential oil analysis to modern analytical and synthetic methodologies.

Historical Context: A Tale of Essential Oils and Esterification

A landmark development in ester synthesis was the Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895.[1] This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a straightforward method for the preparation of esters. It is highly probable that early investigations into the composition of essential oils, such as those from Pelargonium and Cymbopogon species, involved the isolation of citronellol, which was then reacted with various carboxylic acids, including propionic acid, to confirm its structure and explore the properties of its derivatives.

The early 20th century saw significant advancements in the chemical analysis of essential oils, with chemists meticulously separating and identifying individual components. While not a major constituent, this compound would have been identified as one of the many esters contributing to the overall scent profile of these oils.

Natural Occurrence of this compound

This compound is found as a minor constituent in the essential oils of several aromatic plants. Its presence, even in small quantities, can significantly influence the overall aroma of the oil. The primary botanical sources include plants from the Geraniaceae and Cupressaceae families.

Quantitative Analysis of this compound in Essential Oils

The concentration of this compound can vary depending on the plant species, geographical origin, time of harvest, and distillation method. The following table summarizes the reported quantitative data for this compound in the essential oils of some of its key natural sources.

| Botanical Source | Plant Part | Percentage of this compound in Essential Oil | Reference(s) |

| Pelargonium graveolens (Geranium) | Leaves | 0.478% | [2] |

| Pelargonium graveolens (Geranium) | Not Specified | Present, but not quantified | [3][4][5][6] |

| Cryptomeria japonica (Japanese Cedar) | Not Specified | Reported as a constituent | [7][8][9][10] |

| Cymbopogon winterianus (Citronella) | Not Specified | Present in Zimbabwe citronella oil at 0.87% | [1] |

| Pelargonium quercifolium | Not Specified | Reported as a constituent | [11][12][13] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound begins with the formation of its precursor, citronellol. In plants like Pelargonium graveolens, the biosynthesis of monoterpenes primarily occurs in the glandular trichomes. The pathway involves the cytosolic mevalonate (B85504) (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form geranyl pyrophosphate (GPP), the universal precursor to monoterpenes.

The final step in the formation of this compound is the esterification of citronellol with propionyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. fairoils.com [fairoils.com]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. japsonline.com [japsonline.com]

- 5. staff-beta.najah.edu [staff-beta.najah.edu]

- 6. researchgate.net [researchgate.net]

- 7. Abietane diterpenoids from the barks of Cryptomeria japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abietane Diterpenoids from the Bark of Cryptomeria japonica and Their Antifungal Activities against Wood Decay Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. zenodo.org [zenodo.org]

- 13. researchgate.net [researchgate.net]

In silico prediction of Citronellyl propionate bioactivity

An In-Depth Technical Guide to the In Silico Prediction of Citronellyl Propionate (B1217596) Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Citronellyl propionate is a widely utilized terpenoid ester in the fragrance and flavor industries. While its organoleptic properties are well-documented, a comprehensive understanding of its bioactivity and potential therapeutic applications remains limited. This technical guide outlines a systematic in silico workflow to predict the biological activity of this compound. By leveraging a suite of computational methodologies—including molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, and target prediction—this document provides a robust framework for hypothesis generation and guides future experimental validation. Detailed protocols for each computational experiment are provided to ensure reproducibility and facilitate adoption by researchers in drug discovery and toxicology.

Introduction

This compound (PubChem CID: 8834) is a monoterpenoid ester recognized for its fresh, floral, and fruity aroma.[1][2] It belongs to the class of organic compounds known as fatty alcohol esters and is a key ingredient in perfumes, cosmetics, and food flavoring agents.[3][4] Beyond its sensory characteristics, its structural similarity to other bioactive terpenoids suggests it may possess unexplored pharmacological properties. Terpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7]

In silico (computational) approaches have become indispensable in modern drug discovery, offering a time- and cost-effective means to screen compounds, predict their biological targets, and evaluate their pharmacokinetic and safety profiles before committing to resource-intensive laboratory experiments.[8][9][10] This guide presents a comprehensive in silico strategy to predict the bioactivity of this compound, starting from its basic chemical structure to generating hypotheses about its mechanism of action.

Proposed In Silico Bioactivity Prediction Workflow

The computational investigation of this compound follows a multi-step workflow. This process begins with preparing the molecule's structure, proceeds to predict its potential biological targets and pharmacokinetic properties, and culminates in a detailed analysis of its interaction with those targets.

Caption: In silico workflow for this compound bioactivity prediction.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments outlined in the workflow.

Ligand and Receptor Preparation

Objective: To obtain and prepare the 3D structures of this compound (the ligand) and its potential protein targets (receptors) for docking.

Protocol:

-

Ligand Preparation:

-

Retrieve the 2D structure of this compound from the PubChem database (CID: 8834) in SDF format.

-

Convert the 2D structure to a 3D conformation using a molecular modeling software such as Avogadro or the online CORINA server.

-

Perform energy minimization on the 3D structure using a force field like MMFF94 or UFF to obtain a stable, low-energy conformation.

-

Save the final 3D structure in a suitable format (e.g., PDB, MOL2). For docking with AutoDock Vina, convert the structure to the PDBQT format, which includes partial charges and atom type definitions.[11]

-

-

Receptor Preparation:

-

Identify potential protein targets through "target fishing" servers (e.g., SwissTargetPrediction, PharmMapper) or based on the known activities of structurally similar terpenoids. For this guide, we select Cyclooxygenase-2 (COX-2, PDB ID: 5IKR) for anti-inflammatory activity and Acetylcholinesterase (AChE, PDB ID: 4EY7) for potential insect-repellent or neuroprotective activity.

-

Download the 3D crystal structure of the selected proteins from the Protein Data Bank (PDB).[12]

-

Prepare the protein for docking using software like AutoDock Tools or UCSF Chimera.[13] This involves:

-

Removing water molecules and any co-crystallized ligands or ions not essential for the interaction.

-

Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Saving the processed receptor in the PDBQT format.

-

-

ADMET Prediction

Objective: To computationally estimate the pharmacokinetic and toxicological properties of this compound.

Protocol:

-

Utilize a web-based ADMET prediction tool such as SwissADME, pkCSM, or ADMETlab.[14][15]

-

Input the canonical SMILES string for this compound (CCC(=O)OCCC(C)CCC=C(C)C) into the server.

-

Execute the prediction analysis.

-

Collect the predicted values for a range of properties, including but not limited to:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) permeability, P-glycoprotein substrate/inhibitor.

-

Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

-

Excretion: Total Clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), Skin Sensitization.[16]

-

-